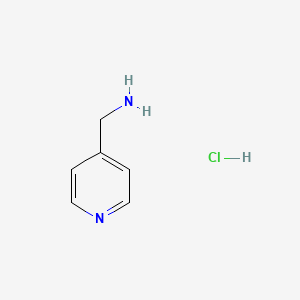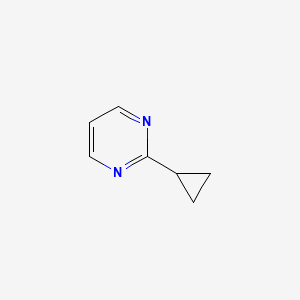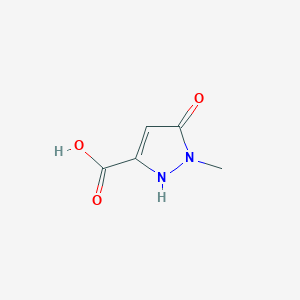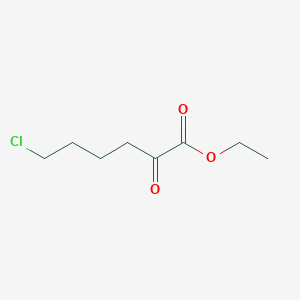
2,4-Difluoro-5-nitropyridine
Vue d'ensemble
Description
2,4-Difluoro-5-nitropyridine is a chemical compound with the molecular formula C5H2F2N2O2 and a molecular weight of 160.08 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .
Molecular Structure Analysis
The molecular structure of this compound can be elucidated using techniques such as single-crystal X-ray diffraction analysis . The compound belongs to the class of organic compounds known as aryl-phenylketones .Physical And Chemical Properties Analysis
This compound has a melting point of 42°C and a predicted boiling point of 246.0±35.0°C. Its predicted density is 1.555±0.06 g/cm3. It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique
Molecular and Structural Analysis
Conformational Studies : Compounds similar to 2,4-Difluoro-5-nitropyridine, like 3,5-Difluoro-4-nitropyridine N-oxide, exhibit unique molecular structures with twisted conformations influenced by intramolecular bonds and electron distribution (Batsanov, 2000).
Vibrational Spectral Studies : Research involving compounds like 2-hydroxy-4-methyl-5-nitropyridine, which are structurally related to this compound, focuses on their conformational stability and vibrational properties. Such studies utilize techniques like infrared absorption and Raman spectroscopy, supported by theoretical simulations (Balachandran, Lakshmi, & Janaki, 2012).
Chemical Synthesis and Reactions
Nucleophilic Substitution : Investigations into nucleophilic substitutions on the pyridine ring, particularly in compounds like 2-chloro-5-nitropyridine, are relevant to understanding the chemical behavior of this compound. These studies explore conformational preferences and reaction kinetics (Hamed et al., 1997).
Synthesis of Derivatives : Multicomponent synthesis methods have been developed for derivatives of 5-nitropyridines, a category that includes this compound. These methods are significant for creating complex organic compounds with potential applications in pharmaceuticals (Turgunalieva et al., 2023).
Oxidation Reactions : Large-scale oxidation processes, like the synthesis of 5-bromo-2-nitropyridine from corresponding amines, provide insights into the industrial applications and safe handling of nitropyridine derivatives (Agosti et al., 2017).
Safety and Hazards
2,4-Difluoro-5-nitropyridine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from food, drink, and animal feeding stuffs .
Orientations Futures
Fluoropyridines, including 2,4-Difluoro-5-nitropyridine, have potential applications in various fields due to their unique properties. They are often used in the development of new pharmaceuticals and agrochemicals. The interest in the development of fluorinated chemicals has been steadily increasing, and advancements in fluorination technology and the accumulation of knowledge in fluorine chemistry have accelerated developments in this field .
Mécanisme D'action
Target of Action
2,4-Difluoro-5-nitropyridine is a type of fluoropyridine, a class of compounds known for their interesting and unusual physical, chemical, and biological properties Fluoropyridines in general have been used in the synthesis of various biologically active compounds, including potential imaging agents for various biological applications .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that this compound may interact with its targets in a unique manner due to the presence of the strong electron-withdrawing substituents (fluorine and nitro groups) in the aromatic ring.
Biochemical Pathways
It’s known that fluoropyridines have been used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer , suggesting that they may play a role in pathways related to cancer treatment.
Pharmacokinetics
The presence of fluorine atoms in the molecule could potentially influence its pharmacokinetic properties, as fluorine is known to enhance the bioavailability of many pharmaceuticals .
Result of Action
It’s known that 2,4-difluoro-3-nitropyridine, a similar compound, has been used for the synthesis of antibacterial agents , suggesting that this compound may also have potential antibacterial effects.
Action Environment
It’s known that the introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Analyse Biochimique
Biochemical Properties
2,4-Difluoro-5-nitropyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nitro group in this compound can undergo reduction reactions, forming reactive intermediates that can interact with cellular components. These interactions often involve the formation of covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to enzyme inhibition or modification of protein function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form reactive intermediates can lead to oxidative stress, which in turn can activate stress response pathways and modulate gene expression . Additionally, this compound may interfere with cellular metabolism by inhibiting key metabolic enzymes, thereby affecting energy production and biosynthetic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, the nitro group can be reduced to form reactive nitrogen species, which can covalently modify enzyme active sites, resulting in enzyme inhibition . Additionally, this compound can affect gene expression by interacting with transcription factors or DNA, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has been associated with cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, this compound can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects, highlighting the importance of dose optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive metabolites that can interact with cellular components . These metabolic reactions can affect the overall metabolic flux and alter the levels of specific metabolites within the cell . Additionally, this compound may influence the activity of metabolic enzymes, thereby modulating key metabolic pathways .
Propriétés
IUPAC Name |
2,4-difluoro-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2N2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPMWQXRTRVQRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90483646 | |
| Record name | 2,4-Difluoro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90483646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60186-15-4 | |
| Record name | 2,4-Difluoro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90483646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Difluoro-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















